N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide
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Overview
Description
N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide is an organic compound that features a pyrazole ring substituted with two methyl groups and a thiophene ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride to form the corresponding acetamide derivative . The reaction is carried out under controlled conditions, often involving heating and the use of a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-(1,3-Dimethyl-1H-pyrazol-5-YL)-2-thiophenecarboxamide is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-7-6-9(13(2)12-7)11-10(14)8-4-3-5-15-8/h3-6H,1-2H3,(H,11,14) |
InChI Key |
PUZYPSWZILJFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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